N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the benzenesulfonamide moiety is typically formed through sulfonation reactions followed by amide bond formation.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzenesulfonamide moiety are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can be compared with other compounds containing oxadiazole rings or benzenesulfonamide groups. Similar compounds include:
N-(1-(3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
This compound derivatives: Various derivatives with different substituents on the phenyl or oxadiazole rings.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12(20-25(21,22)13-8-4-3-5-9-13)17-18-16(19-24-17)14-10-6-7-11-15(14)23-2/h3-12,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBLBFVIBPNPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2OC)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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